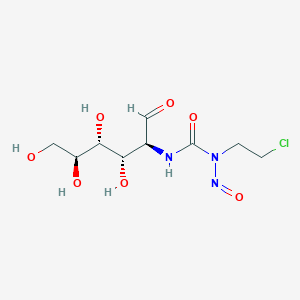

2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose

描述

2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose is a compound that combines the structural features of glucose with a nitrosourea moiety. This compound is known for its potential applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. The presence of the nitrosourea group imparts alkylating properties, making it useful in targeting rapidly dividing cells, such as cancer cells.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose typically involves the following steps:

Starting Material: The synthesis begins with 2-deoxy-L-glucose.

Introduction of the Nitrosourea Group: The nitrosourea moiety is introduced through a series of reactions involving the chlorination of ethylamine, followed by nitrosation and subsequent coupling with the glucose derivative.

Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would include:

Bulk Handling of Reagents: Efficient handling and storage of reagents to prevent degradation.

Continuous Flow Reactors: Use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.

化学反应分析

Types of Reactions

2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose undergoes several types of chemical reactions:

Alkylation: The nitrosourea group can alkylate DNA, leading to cross-linking and inhibition of DNA replication.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the nitrosourea moiety.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Alkylation: Typically involves the use of DNA or other nucleophilic substrates under physiological conditions.

Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Alkylation: Leads to the formation of DNA adducts and cross-linked DNA strands.

Hydrolysis: Produces dechlorinated and denitrosated glucose derivatives.

Oxidation and Reduction: Results in various oxidized or reduced forms of the compound.

科学研究应用

2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose has several scientific research applications:

Chemistry: Used as a model compound to study alkylation reactions and the behavior of nitrosourea derivatives.

Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair mechanisms.

Medicine: Explored as a potential chemotherapeutic agent due to its ability to target rapidly dividing cells.

Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the study of drug delivery systems.

作用机制

The mechanism of action of 2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose involves:

Alkylation of DNA: The nitrosourea group alkylates DNA, leading to the formation of cross-links that inhibit DNA replication and transcription.

Molecular Targets: The primary targets are the nucleophilic sites in DNA, such as the N7 position of guanine.

Pathways Involved: The compound interferes with the DNA repair pathways, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

相似化合物的比较

Similar Compounds

Fotemustine: Another nitrosourea compound used in the treatment of metastatic melanoma.

Carmustine: A nitrosourea compound used in chemotherapy for brain tumors and lymphomas.

Lomustine: Similar to carmustine, used for brain tumors and Hodgkin’s lymphoma.

Uniqueness

2-((((2-Chloroethyl)nitrosoamino)carbonyl)amino)-2-deoxy-L-glucose is unique due to its glucose moiety, which may facilitate selective uptake by glucose transporters in cancer cells, potentially enhancing its efficacy and selectivity as a chemotherapeutic agent.

属性

Key on ui mechanism of action |

The effect of five different 1-(2-chloroethyl)-1-nitrosoureas on the growth of cultured P388 cells has been analyzed in terms of physical, chemical, and kinetic parameters that are related to the mechanism of action of this class of cancer chemotherapeutic agent. This study correlates structure with activity at the cellular level by using a dose function that is related to the amount of active species, the (2-chloroethyl)diazonium ion, that is formed during the period of exposure of cells to drug rather than to the initial drug dose. 1-(2-Chloroethyl)-1-nitrosourea analogs that rapidly enter the P388 cells are shown to have the same activity relative to the amount of active species formed. When analyzed in this way, activity is not influenced by the structure of the N-3 substituent, lipophilicity, or carbamoylating activity. The agents 1-(2-chloroethyl)-1-nitrosourea (CNU), 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (PCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) all produce a 50% cell growth inhibition at 6 to 7 microM active species formed per cell volume. Chlorozotocin required a twofold higher effective dose to produce the same toxic effect. This decreased activity is attributed to the slow uptake of the water-soluble chlorozotocin into P388 and L1210 cells relative to the rate of chlorozotocin conversion to active species in medium. The yields to 2-chloroethanol from CNU, BCNU, and chlorozotocin were shown to be the same, indicating that these agents generate the same yield of alkylating intermediate at 37 degrees C and pH 7.4. |

|---|---|

CAS 编号 |

69839-80-1 |

分子式 |

C9H16ClN3O7 |

分子量 |

313.69 g/mol |

IUPAC 名称 |

1-(2-chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea |

InChI |

InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19) |

InChI 键 |

MKQWTWSXVILIKJ-UHFFFAOYSA-N |

SMILES |

C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |

手性 SMILES |

C(CCl)N(C(=O)N[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O)N=O |

规范 SMILES |

C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |

外观 |

Solid powder |

颜色/形态 |

Ivory colored crystals |

熔点 |

147-148 °C (decomposes with evolution of gas) |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Sol in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(3-(2-chloroethyl)-3-nitrodoureido)-2-deoxy-D-glucopyranose chlorozotocin chlorozotocin, (L)-isomer NSC 178,248 NSC-178248 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。